molecular formula C11H16FN B13311511 1-Fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine

1-Fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine

Cat. No.: B13311511
M. Wt: 181.25 g/mol
InChI Key: KKGLGKSNNYSGFR-UHFFFAOYSA-N
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Description

1-Fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine is an organic compound with the molecular formula C11H16FN It is a derivative of amphetamine, characterized by the presence of a fluorine atom, a methyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenylacetone and methylamine.

    Reductive Amination: The final step involves reductive amination, where the ketone group of 2-methylphenylacetone is converted to the amine using methylamine and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), various amines

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Hydroxylated, cyanated, or aminated derivatives

Scientific Research Applications

1-Fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a central nervous system stimulant by increasing the release of neurotransmitters like dopamine and norepinephrine. This leads to enhanced synaptic transmission and increased neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: A central nervous system stimulant with a similar structure but lacking the fluorine atom.

    Methamphetamine: A more potent stimulant with an additional methyl group on the nitrogen atom.

    Phenylpropanolamine: A compound with similar stimulant effects but different structural features.

Uniqueness

1-Fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine is unique due to the presence of the fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target receptors, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

1-fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine

InChI

InChI=1S/C11H16FN/c1-8-6-4-5-7-9(8)10(12)11(2,3)13/h4-7,10H,13H2,1-3H3

InChI Key

KKGLGKSNNYSGFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(C)(C)N)F

Origin of Product

United States

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